Docosyl heptadecanoate
Description
Overview of Long-Chain Esters and their Biological Significance
Long-chain esters, which include wax esters, are fundamental lipids with diverse and vital roles in biological systems. nih.gov They are key intermediates in numerous metabolic pathways and also function as important signaling molecules within cells. nih.gov In many organisms, these esters serve as a form of energy storage. jove.com For instance, in the marine environment, many deep-water fish store large quantities of wax esters as their primary energy reserve. nzic.org.nz
The biological activities of long-chain esters are extensive. They are involved in the regulation of membrane structure and function, influence intracellular signaling pathways, and can modulate the activity of transcription factors and gene expression. nih.gov In terrestrial arthropods, wax esters are major components of the surface lipids on their cuticle, providing a crucial barrier against evaporative water loss. nih.gov In plants, they form a protective coating on leaves and fruits. gerli.com
The biosynthesis of these esters involves a two-step enzymatic process. First, a fatty acyl-CoA is reduced to a fatty alcohol by a fatty acyl reductase (FAR). Subsequently, a wax ester synthase (WS) catalyzes the transfer of an acyl group from an acyl-CoA to the fatty alcohol, resulting in the formation of a wax ester. nih.gov
Structural Classification and Nomenclature of Docosyl Heptadecanoate
This compound is classified as a saturated straight-chain wax ester. Its chemical structure consists of a heptadecanoic acid moiety esterified to a docosyl alcohol (also known as behenyl alcohol) moiety.
The systematic nomenclature for wax esters follows a convention where the alcohol component is named first, followed by the fatty acid component. nih.gov Therefore, in "this compound," "docosyl" refers to the 22-carbon alkyl chain derived from docosanol, and "heptadecanoate" refers to the 17-carbon acyl chain derived from heptadecanoic acid. An abbreviated nomenclature is also used, where the compound can be represented as WE 22:0-17:0, indicating a wax ester with a 22-carbon saturated alcohol and a 17-carbon saturated fatty acid. researchgate.net
The general chemical formula for this compound is C39H78O2. echemi.com
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | This compound echemi.com |
| Synonyms | behenyl heptadecanoate echemi.com |
| CAS Number | 42218-25-7 echemi.com |
| Molecular Formula | C39H78O2 echemi.com |
| Molecular Weight | 579.0 g/mol echemi.com |
| Structure | CH3(CH2)15COO(CH2)21CH3 |
Historical Context of Wax Ester Research
The study of wax esters dates back to 1815, when French chemist Michel Chevreul first identified them in spermaceti oil from sperm whales. nzic.org.nz For a long time, sperm whales and the jojoba plant were the primary known sources of these compounds. nzic.org.nz Waxes, in a broader sense, have been utilized by humans for centuries in various applications, including the production of candles and polishes. gerli.comnzic.org.nz
Research into the composition and function of wax esters has evolved significantly over time. Initially focused on their physical properties and industrial applications, such as lubricants and cosmetics, scientific inquiry has expanded to their diverse biological roles. nih.govnzic.org.nz The development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), has been instrumental in the separation and identification of complex mixtures of wax esters from natural sources. nih.govnih.gov
In the latter half of the 20th century and into the 21st, research has delved into the biosynthesis of wax esters, identifying the key enzymes involved, such as fatty acyl reductases and wax synthases. nih.govclinicalresearchnewsonline.com This has opened up possibilities for the biotechnological production of specific wax esters in transgenic plants and microorganisms, aiming for a sustainable supply for various industrial needs. nih.gov The discovery of wax esters in a wide array of organisms, from marine life to insects and plants, continues to fuel research into their unique properties and functions. nzic.org.nzscispace.combiorxiv.org
Structure
2D Structure
Properties
CAS No. |
42218-25-7 |
|---|---|
Molecular Formula |
C39H78O2 |
Molecular Weight |
579.0 g/mol |
IUPAC Name |
docosyl heptadecanoate |
InChI |
InChI=1S/C39H78O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-26-28-30-32-34-36-38-41-39(40)37-35-33-31-29-27-25-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI Key |
FSOWIQTZALIXKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Ecological Distribution of Docosyl Heptadecanoate
Presence in Flora
In the plant kingdom, docosyl heptadecanoate is primarily located in the epicuticular wax layer, which coats the epidermis of leaves and other aerial parts. This wax is crucial for protecting the plant from environmental stressors.
Detailed chemical analysis of the cuticular waxes of green tobacco leaf (Nicotiana tabacum) has identified a complex mixture of lipids. Among these are a series of wax esters that contribute to the leaf's protective barrier. Research utilizing techniques such as gas chromatography and mass spectrometry has successfully identified 170 different wax esters in this layer. scispace.com One of the specific compounds identified is n-docosyl heptadecanoate. scispace.com The presence of this and other wax esters is significant for the plant's defense and for reducing water loss.
Table 1: Identification of this compound in Nicotiana tabacum
| Source Organism | Plant Part | Compound Identified | Analytical Method |
|---|
Presence in Fauna
This compound and structurally similar wax esters are also found in the animal kingdom, particularly as components of the external lipid layers of arthropods. These lipids play vital roles in preventing desiccation and mediating chemical interactions.
The cuticle of arthropods is covered by a thin layer of lipids that is essential for survival in terrestrial environments. nih.gov This layer is chemically diverse and includes hydrocarbons, fatty acids, alcohols, and wax esters. nih.govdoi.org Esters like this compound are part of this complex matrix, contributing to the impermeability of the cuticle to water and protecting the organism from microbial pathogens. nih.gov The specific composition of these cuticular lipids can vary significantly between species, reflecting different evolutionary adaptations and ecological niches.
Insects, such as the grapevine mealybug (Maconellicoccus hirsutus), secrete a protective waxy covering. eppo.intresearchgate.net Analysis of the wax produced by M. hirsutus reared on potato sprouts identified methyl heptadecanoate, a methyl ester of the same fatty acid found in this compound. researchgate.net While this specific study identified the methyl ester, the presence of heptadecanoic acid as a component of the mealybug's lipid profile suggests the potential for it to be esterified with other alcohols, such as docosanol, to form different wax esters depending on the host plant and metabolic processes. researchgate.net The fatty acid component, heptadecanoic acid (also known as margaric acid), is noted to play roles in insect communication and defense, acting as both an attractant and a repellent. researchgate.net
Table 2: Related Heptadecanoic Acid Esters in Maconellicoccus hirsutus
| Source Organism | Host Plant | Related Compound Identified | Potential Role of Fatty Acid Component |
|---|
The cuticular and web lipids of spiders are also known to contain a diverse array of wax esters. nih.govresearcher.life Research on the wasp spider, Argiope bruennichi, has identified esters of heptadecanoic acid in their cuticular lipids. Specifically, compounds such as tetradecyl 2,4-dimethylheptadecanoate were found. nih.gov Although the alcohol component in this case is tetradecanol (B45765) (a 14-carbon alcohol) and the fatty acid is methylated, this finding demonstrates that heptadecanoate-based esters are present in the surface lipids of spiders. These compounds are believed to play a role in chemical communication, including kin recognition. nih.gov
Heptadecanoic acid, the fatty acid component of this compound, is found in the lipids of various terrestrial and marine organisms, although often as a minor component. Its presence has been noted in the fatty acid profiles of different life forms. The formation of wax esters like this compound depends on the co-occurrence of both the fatty acid (heptadecanoic acid) and the corresponding fatty alcohol (docosanol) within the same organism, along with the necessary enzymatic machinery for esterification.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Docosanol |
| Heptadecanoic acid |
| Methyl heptadecanoate |
| Tetradecyl 2,4-dimethylheptadecanoate |
Occurrence in Microbial Systems
The presence of wax esters and their constituent fatty acids and alcohols in microorganisms is a subject of ongoing research. While complex lipids are known components of many microbial cells, the specific detection of this compound is not widely reported. However, the presence of related heptadecanoate esters and the metabolic pathways for ester synthesis in microbes offer valuable context.
Direct detection of this compound in yeast extracts has not been prominently documented in scientific literature. However, yeast, particularly Saccharomyces cerevisiae, is well-known for its ability to produce a variety of fatty acid esters, which are significant contributors to the flavor and aroma of fermented beverages. nih.govescarpmentlabs.com The formation of esters in yeast is catalyzed by enzymes such as acyl-CoA:ethanol (B145695) O-acyltransferases, which condense an acyl-CoA molecule with an alcohol. nih.govnih.gov The primary esters produced are typically ethyl esters of medium-chain fatty acids (e.g., ethyl hexanoate, ethyl octanoate). nih.gov
The precursors for this compound, heptadecanoic acid (C17:0) and docosanol (C22:0), are not common metabolites in yeast. In fact, heptadecanoic acid is frequently used as an internal standard for the quantification of other fatty acids in yeast and bacterial samples precisely because it is an odd-chain fatty acid that is not typically produced in significant amounts by these microorganisms. nih.govnih.govresearchgate.net This suggests that the natural abundance of heptadecanoate-derived esters, including this compound, in yeast is likely to be very low or non-existent under normal conditions.
While this compound itself is elusive in microbial sources, its constituent acid, heptadecanoic acid (C17:0), and its simpler esters have been identified in various microbial systems. Heptadecanoic acid and other odd-chain fatty acids are known components of the cellular lipids of certain bacteria. For instance, C17 fatty acids, including cyclopropane (B1198618) variants (C17:0Δ), have been detected in bacteria of the genus Pseudomonas. mdpi.com The presence of C17 fatty acids has also been noted in steroid-degrading bacteria, where cholesteryl-heptadecanoate was identified. asm.org
In the context of microbial community analysis, fatty acid methyl esters (FAMEs) are often used as biomarkers. Analysis of marine benthic microbiota has revealed the presence of various fatty acids, and the manipulation of these communities can lead to changes in the proportions of specific esters, including those derived from C17 fatty acids. nih.gov The use of methyl heptadecanoate as an internal standard for analyzing fatty acids in bacterial cultures is a common practice, highlighting that it is generally a non-native compound in many studied species like E. coli. nih.govmedchemexpress.com However, the detection of C17 fatty acids in some bacteria indicates that the precursors for heptadecanoate esters are present in the microbial world. mdpi.comasm.org
Table 1: Occurrence of Heptadecanoate-Related Compounds in Microbial Systems This table is interactive. Click on the headers to sort.
| Compound | Microbial Source/Context | Finding | Reference(s) |
|---|---|---|---|
| Heptadecanoic Acid (C17:0) | Pseudomonas spp. | Detected as a cellular fatty acid. | mdpi.com |
| Heptadecanoic Acid (C17:0) | Steroid-degrading bacteria | Precursor for cholesteryl-heptadecanoate. | asm.org |
| C17 Cyclopropane Fatty Acid | Pseudomonas spp. | Detected as a cellular fatty acid. | mdpi.com |
| Methyl Heptadecanoate | Standard for microbial analysis | Used as an internal standard due to low natural abundance in organisms like E. coli and yeast. | nih.govresearchgate.netmedchemexpress.com |
| Fatty Acid Ethyl Esters | Saccharomyces cerevisiae | General production of various ethyl esters is a known metabolic feature. | nih.govnih.govfrontiersin.org |
Variations in Natural Isomers and Analogues
The structural diversity of lipids in nature extends to isomers and analogues of specific wax esters. This includes variations in chain branching and the type of alcohol moiety esterified to the fatty acid.
Wax esters found in nature are not limited to straight-chain fatty acids and alcohols. Branched-chain wax esters are significant components of the cuticular waxes of plants and insects, where they are thought to influence the physical properties of the wax layer. gerli.comoup.comnih.gov These branched esters can be formed from branched-chain fatty acids (iso- and anteiso- forms) or branched-chain alcohols. oup.com
In microbial ecosystems, the precursors for branched-chain waxes are also present. Many bacteria are known to produce iso- and anteiso-branched fatty acids, which are important for maintaining membrane fluidity. nih.gov The analysis of microbial mats from hot springs has led to the identification of branched-chain wax esters, such as C32iso-wax esters, which are associated with bacteria like Chloroflexus. researchgate.net The presence of these branched fatty acid precursors in various bacteria suggests the potential for the biosynthesis of branched-chain isomers of wax esters like this compound, although specific isomers have not been detailed.
Simpler analogues of this compound, such as its methyl and ethyl esters, have been reported in nature and are important in various scientific contexts.
Methyl heptadecanoate has been identified as a natural product in some plant species, including Magnolia officinalis and Diospyros mollis. nih.gov It is also found in the absolute of Jasminum grandiflorum. thegoodscentscompany.com In microbiology, it is primarily known as a chemical standard used for the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acids. medchemexpress.com Its use as a standard is predicated on its general absence or low concentration in many biological samples. nih.gov
Ethyl heptadecanoate is less commonly reported as a major natural product but has been detected in petitgrain mandarin oil. thegoodscentscompany.com The potential for its microbial production exists, as engineered microorganisms have demonstrated the capacity to produce fatty acid ethyl esters (FAEEs). frontiersin.orgnih.gov Yeasts like Saccharomyces cerevisiae naturally produce ethanol and various acyl-CoAs during fermentation, leading to the synthesis of a range of FAEEs. nih.govnih.gov While the focus is often on more abundant medium-chain fatty acid esters, the enzymatic machinery present could theoretically produce ethyl heptadecanoate if heptadecanoyl-CoA were available.
Table 2: Natural Occurrence of Methyl and Ethyl Heptadecanoate This table is interactive. Click on the headers to sort.
| Compound | Natural Source | Type of Occurrence | Reference(s) |
|---|---|---|---|
| Methyl Heptadecanoate | Magnolia officinalis | Plant metabolite | nih.gov |
| Methyl Heptadecanoate | Diospyros mollis | Plant metabolite | nih.gov |
| Methyl Heptadecanoate | Jasminum grandiflorum | Component of absolute | thegoodscentscompany.com |
| Ethyl Heptadecanoate | Petitgrain mandarin oil | Component of essential oil | thegoodscentscompany.com |
Synthetic Methodologies for Docosyl Heptadecanoate and Analogues
Chemical Esterification Approaches
The most common chemical route for synthesizing wax esters is the Fischer-type esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govcsic.es From an industrial perspective, strong soluble acids like sulfuric acid, phosphoric acid, and methanesulfonic acid are frequently used as catalysts for this reaction. csic.es However, these traditional homogeneous catalysts can present challenges, including corrosiveness, difficulty in product purification, and environmental concerns. researchgate.net
Direct esterification involves reacting a long-chain fatty acid (like heptadecanoic acid) with a long-chain alcohol (like docosanol) directly. nih.gov A significant challenge in Fischer esterification is that the reaction is an equilibrium process. nih.gov To achieve high yields, the equilibrium must be shifted toward the product side. A common technique to accomplish this is the removal of water, a byproduct of the reaction. The Dean-Stark method is a well-established technique where the reaction is conducted in a solvent (e.g., toluene) that forms an azeotrope with water. sciencemadness.org The azeotrope is distilled off, and upon condensation, the water separates and can be removed, driving the reaction to completion. sciencemadness.org Using an excess of one reactant, typically the more easily removable carboxylic acid, can also ensure the complete consumption of the alcohol. sciencemadness.org Research has also demonstrated successful direct esterification of long-chain acids and alcohols under solvent-free conditions. researchgate.net
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of wax ester synthesis while minimizing energy consumption and side reactions. ku.ac.thresearchgate.net Key parameters that are often optimized include temperature, reaction time, substrate molar ratio, and the type and amount of catalyst. ku.ac.thnih.gov
Response surface methodology (RSM) is a common statistical technique used to evaluate the interactive effects of these variables and determine the optimal conditions. ku.ac.th For example, in the synthesis of wax esters from palm fatty acid distillate (PFAD) and oleyl alcohol using the solid acid catalyst Amberlyst 15, optimal conditions were identified as a catalyst amount of 33% (w/w), a reaction time of 95 minutes, and an oleyl alcohol to PFAD molar ratio of 2.7:1, which resulted in an 81.52% conversion. ku.ac.th The molar ratio and reaction time were found to have a more significant effect than the amount of catalyst. ku.ac.th
Table 1: Optimized Conditions for Wax Ester Synthesis using Amberlyst 15 Catalyst ku.ac.th
| Parameter | Optimized Value |
|---|---|
| Catalyst | Amberlyst 15 |
| Catalyst Amount (% w/w) | 33 |
| Substrate Molar Ratio (Alcohol:Acid) | 2.7 : 1 |
| Reaction Time (minutes) | 95 |
| Achieved Conversion (%) | 81.52 |
Green Chemistry and Sustainable Synthesis Methods
In response to the environmental drawbacks of traditional chemical synthesis, green chemistry principles are increasingly being applied to the production of wax esters. nih.gov These methods aim to reduce waste, lower energy consumption, and use less hazardous materials. nih.govacs.org Key strategies include the use of continuous flow reactors and the application of recyclable, environmentally benign catalysts. nih.govnih.gov
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Octadecyl Heptadecanoate nih.govacs.org
| Parameter | Batch Mode | Continuous Flow Mode |
|---|---|---|
| Reaction Time | 12 hours | 30 minutes |
| Temperature | 95 °C | 55 °C |
| Solvent Quantity | Standard | Reduced (Half Amount) |
A fully continuous-flow production of wax esters has also been developed by combining metabolically engineered cells with in vitro enzyme catalysis, demonstrating an end-to-end sustainable process starting from biobased precursors like glucose. acs.orgfigshare.com
The choice of catalyst is central to the sustainability of an esterification process. While traditional mineral acids are effective, they pose recovery and waste disposal problems. researchgate.net Green catalysts, particularly solid heterogeneous catalysts, are preferred because they are easily separated from the reaction mixture and can be reused, reducing waste. acs.orgnih.gov
Methanesulfonic acid (MSA) has been used as an effective catalyst in the synthesis of wax esters like octadecyl heptadecanoate. nih.govacs.org It is a strong organic acid that can effectively catalyze the Fischer-type esterification. nih.gov In addition to its use in direct esterification, MSA has also been employed to neutralize basic catalysts in transesterification processes, leading to significantly higher yields of fatty acid esters compared to neutralization with sulfuric acid. google.comgoogle.com
Other green catalyst options include solid acid catalysts like Amberlyst-15, a sulfonated styrene-divinylbenzene copolymer resin, which has been successfully used for the synthesis of long-chain esters. ku.ac.thacs.orgusda.gov Lignin-derived carbon-based solid acids, prepared via sulfonation with methanesulfonic acid, have also shown high catalytic activity and thermal stability for the esterification of fatty acids. nih.gov
Biocatalytic Synthesis
Biocatalytic synthesis, which employs enzymes as catalysts, represents an attractive green alternative to conventional chemical methods for producing wax esters. oup.comcnr.it This approach utilizes enzymes, most commonly lipases, to catalyze the esterification of fatty acids and alcohols. nih.govnih.gov The primary advantages of biocatalysis include mild reaction conditions (moderate temperature and atmospheric pressure), high selectivity, and reduced energy consumption and waste generation. oup.comnih.gov
Lipases can catalyze ester formation in aqueous or organic solvent systems, and the equilibrium often favors ester synthesis over hydrolysis, especially at neutral pH. nih.govnih.gov To enhance stability and enable reuse, lipases are often immobilized on solid supports. nih.govresearchgate.net Commercially available immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme® RMIM (from Rhizomucor miehei), are widely used and have proven to be efficient biocatalysts for wax ester production. nih.gov
The synthesis of cetyl octanoate, a cosmetic-grade wax ester, was optimized using these two lipases. nih.gov The study found that reaction time, temperature, substrate molar ratio, and enzyme amount were all important factors influencing the final yield. nih.gov Under optimized conditions, Novozym® 435 was found to be a more efficient catalyst, achieving a 98% yield. nih.gov
Table 3: Optimized Conditions for Lipase-Catalyzed Synthesis of Cetyl Octanoate nih.gov
| Parameter | Novozym® 435 | Lipozyme® RMIM |
|---|---|---|
| Reaction Time (hours) | 5 | 4.5 |
| Temperature (°C) | 60 | 55 |
| Substrate Molar Ratio (Acid:Alcohol) | 1:3 | 1:2.7 |
| Enzyme Amount (%) | 45 | 41 |
| Maximum Yield (%) | 98 | 94 |
Enzyme-Mediated Esterification (e.g., using Rhizopus oryzae lipase)
Enzyme-mediated esterification is a prominent method for synthesizing wax esters. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are particularly well-suited for this purpose as they can catalyze the formation of ester bonds between a fatty acid and an alcohol. encyclopedia.pub The lipase (B570770) from the fungus Rhizopus oryzae is a widely studied and effective biocatalyst for such reactions. encyclopedia.pubmdpi.com This enzyme exhibits a high degree of specificity, often being 1,3-specific in the hydrolysis of triglycerides, a characteristic that also lends itself to efficient ester synthesis. mdpi.com
The synthesis of docosyl heptadecanoate via this method would involve the direct esterification of heptadecanoic acid and docosanol (also known as behenyl alcohol). The reaction mechanism, which is generally accepted as a Ping-Pong Bi-Bi mechanism, involves the formation of an acyl-enzyme intermediate. rsc.org First, the heptadecanoic acid acylates the active site of the lipase, typically a serine residue, releasing a molecule of water. Subsequently, the docosanol attacks the acyl-enzyme complex, leading to the formation of this compound and the regeneration of the free enzyme. nih.gov
Research on the synthesis of analogous wax esters provides insight into the potential reaction conditions. For instance, studies on the esterification of various fatty acids (myristic, palmitic, stearic, and oleic acids) with cetyl alcohol using Rhizopus oryzae lipase have demonstrated high conversion yields, often exceeding 90%, within short reaction times. Optimal temperatures for Rhizopus oryzae lipase activity are typically in the range of 30-50°C. researchgate.net
A key factor influencing the reaction equilibrium and yield is the removal of water, a byproduct of the esterification. In a solvent-free system, continuous removal of water, for example by passing a stream of dry air or nitrogen through the reactor, can shift the equilibrium towards the formation of the ester, resulting in near-quantitative conversion. lu.sersc.org
| Enzyme Source | Substrates | Key Findings | Reference |
|---|---|---|---|
| Rhizopus oryzae | Palm Stearin and Cetyl Alcohol | Achieved a high conversion yield of 98.52% under optimized conditions (30°C, 2-hour reaction). | clevelandclinic.org |
| Rhizopus oryzae | Myristic, Palmitic, Stearic, or Oleic Acids and Cetyl Alcohol | High conversion yields (92-95%) were reached within 30 minutes for saturated fatty acids. | |
| Candida rugosa | Waste Fish Oil and Oleyl Alcohol | A maximum conversion of 94% was achieved after 12 hours at 45°C. | atamanchemicals.com |
Immobilized Enzyme Systems for Ester Production
To enhance the operational stability and reusability of lipases, and to simplify product purification, enzymes are often immobilized on solid supports. rsc.org Immobilization can also improve the enzyme's activity and stability in non-aqueous environments, which are often preferred for ester synthesis to minimize the reverse reaction of hydrolysis. rsc.orgnih.gov
Various materials have been successfully used as supports for lipase immobilization, including calcium carbonate, silica (B1680970), and chitosan. rsc.org The choice of support and immobilization technique can significantly influence the performance of the biocatalyst. nih.gov For instance, lipase from Thermomyces lanuginosus immobilized on functionalized silica particles has been shown to be highly effective for the production of lauryl stearate (B1226849) and cetyl stearate, retaining 85-90% of its initial activity after nine successive batches. drugbank.com
Solvent-free systems are often employed with immobilized enzymes for wax ester production. lu.se These systems are considered "green" as they eliminate the need for organic solvents, reduce waste, and often allow for higher substrate concentrations, leading to greater volumetric productivity. rsc.org In a typical setup for the synthesis of this compound, an equimolar mixture of heptadecanoic acid and docosanol would be reacted in the presence of the immobilized lipase at an optimized temperature. lu.se The reaction could be carried out in a batch reactor with efficient stirring to overcome mass transfer limitations, especially in viscous solvent-free media. As with the free enzyme, removal of water is crucial to drive the reaction to completion. lu.se
| Enzyme and Support | Substrates | Key Findings | Reference |
|---|---|---|---|
| Rhizopus oryzae lipase on CaCO₃ | Palm Stearin and Cetyl Alcohol | Demonstrated the necessity of hexane (B92381) for enzyme stability and substrate solubility, achieving high conversion. | rsc.org |
| Thermomyces lanuginosus lipase on functionalized rice husk silica | Stearic Acid and Lauryl/Cetyl Alcohol | Achieved high acid conversion (91-93%) in 60 minutes and retained 85-90% activity after 9 cycles. | drugbank.com |
| Candida antarctica lipase B (Novozym 435) | Various Fatty Acids and Cetyl Alcohol | Optimized solvent-free synthesis resulted in conversions higher than 98.5% in a vacuum reactor. | |
| Candida rugosa lipase on magnetic resin | Waste Fish Oil and Oleyl Alcohol | Immobilized enzyme showed excellent reusability, maintaining 90% conversion after five uses. | atamanchemicals.com |
Advanced Analytical Methodologies for Docosyl Heptadecanoate Characterization
Chromatographic Techniques
Chromatography is a fundamental technique for the separation of complex mixtures into individual components. nih.gov For wax esters like docosyl heptadecanoate, gas chromatography is a particularly powerful tool. restek.com
Gas Chromatography (GC) and Capillary GC
Gas chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. rssl.com For high molecular weight esters such as this compound, high-temperature GC is essential. nih.gov The use of capillary columns, typically with phases like SE-30 or OV-1, allows for the separation of wax esters based on their chain length at temperatures ranging from 250 to 320°C. gerli.com However, the extremely low volatility of long-chain wax esters can make them difficult to detect using conventional GC column temperatures, which are generally below 330°C. nih.gov
Capillary GC, in particular, offers high resolution and efficiency, which is crucial for separating complex mixtures of wax esters that may be present in biological or geochemical samples. restek.comresearchgate.net The analysis of wax esters by capillary GC can sometimes result in incomplete resolution of complex mixtures containing numerous molecular species. nih.gov
To mitigate issues related to the thermal degradation and discrimination of high molecular weight compounds like this compound, cold on-column (COC) injection is the preferred method. glsciences.eu This technique involves injecting the sample directly onto the column at a temperature below the solvent's boiling point, which prevents the selective evaporation of more volatile components and ensures that the entire sample is transferred to the column. glsciences.euchromatographyonline.com COC injection is particularly advantageous for quantitative analysis as it minimizes the discrimination that can occur with hot split/splitless injectors. glsciences.eu By avoiding high temperatures in the injector, the thermal stress on labile molecules is significantly reduced. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the separation and identification of compounds. thepharmajournal.com For this compound, high-temperature GC-MS allows for the direct analysis of the intact wax ester without the need for derivatization. nih.gov This technique can be used to determine the total chain length, as well as the chain lengths of the constituent fatty acid and fatty alcohol moieties. google.com
GC-MS is widely used for the analysis of complex mixtures of wax esters, steryl esters, and triacylglycerols. researchgate.net The resulting total ion chromatogram (TIC) provides a characteristic pattern that can be used to distinguish between different types of waxes. nih.gov Quantitative analysis can be performed by monitoring specific ions, a technique known as single-ion monitoring (SIM), which is effective for analyzing mixtures. nih.gov
| Analytical Technique | Application for this compound | Key Advantages |
| Gas Chromatography (GC) | Separation of wax esters by chain length. | High resolution, particularly with capillary columns. |
| Cold On-Column Injection | Introduction of high molecular weight, thermally labile esters into the GC. | Minimizes thermal degradation and discrimination, improves quantitative accuracy. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Qualitative and quantitative analysis of intact wax esters. | Provides structural information (total chain length, acid and alcohol moieties) and characteristic TIC patterns for identification. |
Electron ionization (EI) is a hard ionization technique that uses energetic electrons to induce fragmentation of molecules, providing a characteristic mass spectrum that can be used for structural elucidation. wikipedia.org Though it is a hard ionization method, it is highly useful for organic compounds with molecular weights below 600 amu. wikipedia.org
In the EI-MS of wax esters, including this compound, characteristic fragmentation patterns allow for the identification of the acid and alcohol components. nih.gov A significant fragmentation pathway involves a McLafferty rearrangement, which typically occurs on the alcohol side of the ester. researchgate.net This rearrangement leads to the formation of a protonated carboxylic acid fragment, [RCOOH₂]⁺, which is often a prominent peak in the mass spectrum. researchgate.netresearchgate.net The corresponding acylium ion, [RCO]⁺, is also typically observed, though at a lower intensity. researchgate.net
The alcohol moiety can be identified from the presence of an alkene fragment ion resulting from the elimination of the fatty acid. researchgate.net For saturated straight-chain wax esters, molecular ions (M⁺•) are generally observable, which allows for the determination of the molecular weight. nih.gov
Table of Common Fragment Ions in EI-MS of Wax Esters:
| Ion Type | Formula | Information Provided |
| Molecular Ion | [M]⁺• | Molecular weight of the intact ester. |
| Protonated Acid | [RCOOH₂]⁺ | Identity of the fatty acid moiety. |
| Acylium Ion | [RCO]⁺ | Identity of the fatty acid moiety. |
| Alkene from Alcohol | [CₙH₂ₙ]⁺ | Identity of the fatty alcohol moiety. |
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. researchgate.netnih.gov This capability is invaluable for the unambiguous identification of this compound, especially in complex matrices where isobaric interferences may be present. When coupled with GC and EI, high-resolution MS can confirm the elemental composition of the characteristic fragment ions, thus providing a high degree of confidence in the structural assignment of the acid and alcohol moieties. frontiersin.org The enhanced mass accuracy of instruments like the GC-Orbitrap MS is particularly well-suited for the chemical characterization of complex samples with unknown compositions. frontiersin.org
Electron Ionization Mass Spectrometry (EI-MS) for Structural Elucidation
Differential Mass Spectrometry for Minor Fragment Detection
Differential mass spectrometry is a powerful technique for identifying minor or low-abundance fragment ions that may be crucial for the structural confirmation of this compound. This approach involves comparing the mass spectrum of the analyte with that of a closely related standard or a theoretical fragmentation pattern. The resulting differential spectrum highlights unique fragments that might otherwise be obscured by more dominant ions.
In the electron ionization (EI) mass spectrum of a long-chain wax ester like this compound (C₃₉H₇₈O₂), the molecular ion (M⁺) peak is often weak or absent. The fragmentation is typically dominated by ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chains. Key fragment ions include those corresponding to the protonated carboxylic acid, [RCOOH₂]⁺, and the acylium ion, [RCO]⁺. For this compound, the heptadecanoic acid moiety would yield significant ions.
Differential analysis, by subtracting the spectrum of a similar, known wax ester, can reveal subtle structural details, such as branching in the alkyl chains. For instance, comparing the spectrum of this compound to that of a straight-chain analogue could accentuate fragments indicative of any isomeric variations.
Table 1: Expected Key Mass Fragments for this compound in Differential Mass Spectrometry
| Fragment Type | Proposed Structure | Expected m/z |
|---|---|---|
| Acylium Ion | [C₁₆H₃₃CO]⁺ | 253 |
| Protonated Carboxylic Acid | [C₁₆H₃₃COOH₂]⁺ | 271 |
| Alkyl Fragment (Docosyl) | [C₂₂H₄₅]⁺ | 309 |
Single-Ion Monitoring (SIM) and Total Ion Current (TIC) Profiling for Isomer Quantification
Single-Ion Monitoring (SIM) and Total Ion Current (TIC) profiling are mass spectrometry techniques used for the quantification of specific compounds, including isomers of this compound.
Total Ion Current (TIC) Profiling: In this mode, the mass spectrometer sums the intensities of all ions within a specified mass range for each scan. A plot of the total ion current versus time produces a chromatogram where each peak represents one or more eluting compounds. While TIC is useful for obtaining a general overview of the sample's composition, it may lack the sensitivity and specificity required to quantify isomers, especially if they co-elute or are present in low concentrations.
Single-Ion Monitoring (SIM): SIM mode offers significantly higher sensitivity and specificity by programming the mass spectrometer to detect only a few selected ions characteristic of the target analyte. For this compound, these would be the specific fragment ions identified as unique and abundant for this molecule. By focusing on these specific ions, the signal-to-noise ratio is greatly improved, allowing for the detection and quantification of trace amounts of the compound and its isomers. Different isomers may produce the same key fragments, but their relative abundances in the mass spectrum might differ, or they may be separable by chromatography.
Table 2: Comparison of TIC and SIM Modes for this compound Analysis
| Feature | Total Ion Current (TIC) | Single-Ion Monitoring (SIM) |
|---|---|---|
| Principle | Sum of all ion intensities in a mass range. | Monitors a few specific m/z values. |
| Sensitivity | Lower | Higher |
| Specificity | Lower | Higher |
| Application for this compound | General sample overview. | Trace quantification and isomer differentiation. |
GC Time-of-Flight Mass Spectrometry for Non-Target Analysis
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) is a powerful tool for non-target analysis of complex samples that may contain this compound. researchgate.net In non-target screening, the objective is to identify as many compounds as possible in a sample without pre-selecting analytes. researchgate.net
The high data acquisition rate and mass accuracy of TOF-MS are particularly advantageous for this purpose. When coupled with the high separation efficiency of gas chromatography, GC-TOF-MS can resolve and identify components in a complex mixture. The resulting data can be retrospectively analyzed for compounds of interest, such as this compound, even if it was not an initial target. researchgate.net The accurate mass measurement provided by TOF-MS facilitates the determination of elemental compositions for unknown peaks, aiding in their identification.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds like this compound. The sample is vaporized and separated into its components in a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the compound. researchgate.net
GC-FID is known for its high sensitivity, wide linear range, and reliability, making it suitable for the quantitative analysis of wax esters. The response of the FID detector is generally proportional to the number of carbon atoms in the analyte, which allows for accurate quantification with proper calibration.
Table 3: Typical GC-FID Operating Parameters for Wax Ester Analysis
| Parameter | Value |
|---|---|
| Column | High-temperature capillary column (e.g., DB-5HT) |
| Injector Temperature | 350 °C |
| Oven Program | 150 °C (1 min), ramp to 340 °C at 10 °C/min, hold for 10 min |
| Detector Temperature | 350 °C |
| Carrier Gas | Helium or Hydrogen |
Other Chromatographic Separations (e.g., HPLC for related compounds)
While GC is the primary technique for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is valuable for the analysis of related, less volatile, or thermally labile compounds. For long-chain esters, reversed-phase HPLC is a common approach.
In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. For compounds like this compound, a C18 column is typically employed with a mobile phase gradient of solvents like acetonitrile and water. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. HPLC can be particularly useful for separating isomers of long-chain esters that may be difficult to resolve by GC.
Sample Preparation and Extraction Techniques
The accurate analysis of this compound begins with effective sample preparation and extraction to isolate the compound from the sample matrix.
Solvent Extraction Methodologies (e.g., Methylene Chloride, Hexane (B92381) Partitioning)
Solvent extraction is a fundamental technique for isolating lipids, including wax esters like this compound, from various sample matrices. The choice of solvent is critical and depends on the polarity of the target analyte and the nature of the sample matrix.
Methylene Chloride (Dichloromethane): Methylene chloride is a versatile solvent with moderate polarity, making it effective for extracting a wide range of organic compounds. Its ability to dissolve both polar and non-polar lipids makes it a suitable choice for the extraction of this compound. A common procedure involves homogenizing the sample with a mixture of methylene chloride and a more polar solvent like methanol to ensure efficient extraction of lipids from cellular structures.
Hexane Partitioning: Hexane is a non-polar solvent that is highly effective for extracting non-polar lipids such as wax esters. After an initial extraction with a solvent mixture (e.g., methylene chloride/methanol), water is often added to create a two-phase system. The non-polar lipids, including this compound, will partition into the upper hexane layer, while more polar compounds remain in the lower aqueous/methanol layer. This liquid-liquid partitioning step is crucial for cleaning up the extract and removing interferences before chromatographic analysis.
Table 4: Properties of Solvents Used for this compound Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Key Application |
|---|---|---|---|
| Methylene Chloride | 3.1 | 39.6 | General lipid extraction |
Chromatographic Purification (e.g., Silicic Acid Column Chromatography, Gel Chromatography)
The isolation of this compound from raw extracts or reaction mixtures is a critical preliminary step for accurate characterization. Chromatographic techniques are essential for this purpose, separating the target compound based on its physical and chemical properties.
Silicic Acid Column Chromatography: This adsorption chromatography technique is highly effective for separating lipids and other nonpolar compounds. The stationary phase, silica (B1680970) gel, is a porous, acidic material that adsorbs molecules based on their polarity. For a nonpolar wax ester like this compound, a nonpolar solvent system (mobile phase), such as hexane with a small percentage of a slightly more polar solvent like diethyl ether, is used for elution. Less polar compounds, including hydrocarbons, will elute first, followed by wax esters, with more polar lipids being retained more strongly on the column. The fractions are collected and can be analyzed (e.g., by thin-layer chromatography) to identify those containing the purified this compound. This method is valuable for large-scale purification.
Gel Chromatography: Also known as size-exclusion or gel-filtration chromatography, this method separates molecules based on their size. The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel around the beads and elute more quickly from the column, while smaller molecules diffuse into the pores, extending their path and causing them to elute later. This technique is particularly useful for separating this compound from smaller or larger molecules under conditions that preserve the compound's integrity, as there is no binding interaction with the matrix.
Microextraction Techniques (e.g., Solid-Phase Microextraction (SPME) and SPME Arrow)
Microextraction techniques offer a solvent-free, sensitive, and efficient approach for sample preparation, concentrating analytes from a sample prior to analysis by gas chromatography (GC).
Solid-Phase Microextraction (SPME): SPME utilizes a fused-silica fiber coated with a specific stationary phase. This fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and analytes partition from the sample matrix into the fiber coating. For a semi-volatile compound like this compound, headspace SPME would involve gently heating the sample to increase its vapor pressure, allowing the wax ester to adsorb onto the fiber. The choice of fiber coating is crucial; a nonpolar coating such as polydimethylsiloxane (PDMS) would be appropriate for a nonpolar molecule. After extraction, the fiber is transferred to the injector of a GC for thermal desorption and analysis. SPME integrates sampling, extraction, and concentration into a single step.
SPME Arrow: The SPME Arrow is an evolution of the traditional SPME fiber, featuring a larger-diameter probe with a greater volume of sorbent phase and a more robust design. This increased phase volume enhances extraction efficiency and sensitivity, allowing for the detection of trace-level analytes. For this compound analysis, the SPME Arrow would provide lower detection limits and potentially shorter extraction times compared to conventional SPME. The larger surface area allows for more efficient extraction of semi-volatile compounds from the headspace of a sample matrix.
Spectroscopic Characterization Techniques
Following purification, spectroscopic methods are employed to elucidate the molecular structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy (for structural analysis, not melting points)
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations. The resulting spectrum is a molecular fingerprint. For this compound, the FTIR spectrum would exhibit characteristic absorption bands confirming its identity as a long-chain ester.
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~2915-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |
| ~1740 | C=O stretch | Ester |
| ~1470-1460 | C-H bend | Aliphatic (CH₂) |
The presence of a strong peak around 1740 cm⁻¹ is definitive for the carbonyl group of the ester, while the intense peaks in the 2850-2915 cm⁻¹ region confirm the long aliphatic chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied for full structural characterization of complex esters)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule. For this compound, ¹H and ¹³C NMR would provide a complete picture of its structure.
¹H NMR: This technique provides information on the number and type of hydrogen atoms. The spectrum would show distinct signals for the methyl (CH₃) protons at both ends of the molecule, a triplet for the methylene (CH₂) group adjacent to the ester oxygen (the -O-CH₂- group of the docosyl alcohol part), a triplet for the methylene group adjacent to the carbonyl group (the -CH₂-C=O of the heptadecanoic acid part), and a large, overlapping multiplet for all other methylene groups in the long aliphatic chains.
¹³C NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom. Key signals would include the carbonyl carbon of the ester group (around 174 ppm), the carbon of the methylene group attached to the ester oxygen (around 65 ppm), and a series of signals for the numerous methylene carbons in the aliphatic chains (typically between 14 and 34 ppm).
Together, 1D and 2D NMR techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and full structure of this compound.
Application of Internal Standards in Quantitative Analysis
For accurate quantification of this compound, an internal standard (IS) is essential. An IS is a compound with similar chemical properties to the analyte that is added in a known concentration to both the sample and the calibration standards. It helps to correct for variations in sample injection volume, detector response, and sample preparation.
Use of Methyl Heptadecanoate and Other Wax Esters as Analytical Standards
The ideal internal standard should be a compound that is not naturally present in the sample, has similar properties to the analyte, and elutes close to it in a chromatogram without overlapping.
Methyl Heptadecanoate (C17:0 FAME): Methyl heptadecanoate is frequently used as an internal standard for the quantification of fatty acid methyl esters (FAMEs) and other lipids by GC. Its chemical structure is similar to the fatty acid portion of this compound. However, as a methyl ester, its volatility and chromatographic retention time would differ significantly from the much larger this compound wax ester. While commonly used for FAME analysis, a different long-chain wax ester not present in the sample might be a more suitable internal standard for this compound to ensure similar extraction and chromatographic behavior.
Other Wax Esters: A more appropriate internal standard would be another long-chain wax ester that is unlikely to be present in the sample, for example, nonadecyl pentadecanoate or tricosyl nonadecanoate. These compounds would have closer physical properties (e.g., boiling point, polarity) and chromatographic behavior to this compound, leading to more accurate quantification. In the absence of such standards, esters of odd-numbered fatty acids or alcohols are often chosen because they are less common in biological samples.
Table 2: Potential Internal Standards for this compound Quantification
| Internal Standard | Class | Rationale for Use |
|---|---|---|
| Methyl Heptadecanoate | Fatty Acid Methyl Ester (FAME) | Commonly used for lipid analysis; structurally related to the fatty acid moiety. |
| Hexadecyl Propanoate | Wax Ester | A long-chain ester absent in many natural feedstocks, providing good separation and similar behavior. |
Biological Roles and Functional Significance of Docosyl Heptadecanoate
Role in Cuticular Hydrophobic Barrier and Water Balance (e.g., in arthropods)
Wax esters are integral components of the epicuticular lipid layer of terrestrial arthropods, which serves as a crucial barrier against desiccation. researchgate.netresearchgate.net This lipid layer is the primary defense against uncontrolled water loss, a critical adaptation for survival in terrestrial environments. researchgate.netresearchgate.net The composition of these cuticular lipids, which includes a complex mixture of hydrocarbons, wax esters, free fatty acids, and alcohols, is essential for maintaining the organism's water balance. researchgate.net
Involvement in Chemical Communication and Defense Mechanisms
Chemical communication is a vital aspect of insect life, governing behaviors such as mating, aggregation, and defense. researchgate.net Semiochemicals, the compounds used for this communication, are often lipid-based and can be present on the insect's cuticle. nih.gov
Many insect pheromones, particularly those of moths (Lepidoptera), are derived from fatty acids. nih.govfrontiersin.org The biosynthesis of these pheromones involves a series of enzymatic modifications of fatty acyl-CoA precursors, including desaturation, chain-shortening, and reduction. nih.govnih.gov Wax esters can be involved in this process, potentially as precursors that are later modified to become active pheromone components. Insects have evolved specific enzymes that transform products of normal metabolism into highly specific pheromone compounds. nih.gov While a direct role for docosyl heptadecanoate in pheromone biosynthesis has not been explicitly documented, its structure as a fatty acid derivative is consistent with the types of molecules used as building blocks for these crucial chemical signals. researchgate.net
The waxy secretions of insects like mealybugs serve not only as protection but also as a source of chemical signals. researchgate.net While this compound itself has not been identified as a specific attractant or repellent, related compounds have been shown to play such roles. For instance, in the grapevine mealybug (Maconellicoccus hirsutus), a different compound, methyl heptadecanoate , has been identified as playing a role in insect communication and defense, acting as both an attractant and a repellent depending on the context. researchgate.net Mealybugs are covered in a white, cottony wax that protects them from environmental stressors and can deter predators. naturesgoodguys.com This waxy coating is a complex mixture, and its components can mediate interactions with other organisms.
Contribution to Structural Integrity of Biological Waxes (e.g., Spider Web Lipids)
Wax esters are key structural components in various biological waxes, contributing to their physical properties. In some spiders, lipids found on both their cuticle and their silk are structurally diverse and play roles in chemical communication and structural integrity. nih.gov
A study on the wasp spider, Argiope bruennichi, revealed that its cuticular and silk lipids are composed of a significant proportion of wax esters. These were identified as esters of 2,4-dimethylalkanoic acids and various 1-alkanols. nih.gov The chemical profiles of the silk and cuticular lipids were found to be similar, indicating a shared function. The presence of these complex wax esters is crucial for the properties of the silk and the spider's cuticle. Although this compound was not the specific ester identified, the study highlights the importance of similar long-chain wax esters in providing structural integrity to these biological materials.
Table 1: Representative Wax Esters Identified in the Cuticular and Web Lipids of the Spider Argiope bruennichi
| Compound Class | Example Compound Identified | Fatty Acid Component | Alcohol Component |
|---|---|---|---|
| Wax Ester | Tetradecyl 2,4-dimethylheptadecanoate | 2,4-dimethylheptadecanoic acid | Tetradecanol (B45765) |
| Wax Ester | Tridecyl 2,4-dimethyl-C17-19 alkanoates | 2,4-dimethyl-C17-19 alkanoic acids | Tridecanol |
Source: Identification of Cuticular and Web Lipids of the Spider Argiope bruennichi nih.gov
Function in Energy Storage and Metabolism (General wax ester function)
On a broader biological scale, wax esters are a significant form of energy storage in many organisms. They are highly energy-rich lipids, and in certain ecosystems, particularly marine environments, they are a primary metabolic fuel source. Organisms such as copepods, zooplankton, and various fish store large quantities of wax esters as energy reserves. These reserves are metabolized to provide energy during periods of low food availability. This general function of wax esters as a dense and efficient form of stored energy is a key aspect of the metabolic strategies of many species.
Environmental Research and Ecological Implications
Environmental Fate and Biodegradation Studies
While specific environmental fate and biodegradation studies on docosyl heptadecanoate are not extensively documented in publicly available literature, its breakdown pathways can be inferred from the known metabolism of long-chain wax esters and fatty acids. Wax esters, being esters of long-chain fatty acids and long-chain alcohols, are generally considered biodegradable, although their low water solubility can influence the rate of degradation. researchgate.net
The initial step in the biodegradation of a wax ester like this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterases or lipases, splitting the molecule into its constituent alcohol (docosanol) and fatty acid (heptadecanoic acid). This process can be carried out by a wide variety of microorganisms, including bacteria and fungi, which are ubiquitous in soil and aquatic environments. researchgate.net
Following hydrolysis, the resulting long-chain fatty acid, heptadecanoic acid, enters established degradation pathways. Under anaerobic conditions, the degradation of long-chain fatty acids is carried out by a consortium of bacteria through a process known as β-oxidation. researchgate.net This metabolic cycle involves the sequential cleavage of two-carbon units from the fatty acid chain, producing acetyl-CoA. wikipedia.org For an odd-chain fatty acid like heptadecanoic acid, the final round of β-oxidation yields propionyl-CoA in addition to acetyl-CoA. These smaller molecules can then be completely mineralized to methane (B114726) and carbon dioxide by methanogenic archaea and other anaerobic microorganisms. asm.org
Several bacterial genera are known to be involved in the anaerobic degradation of long-chain fatty acids, often working in syntrophic relationships with methanogens. These include species from the families Syntrophomonadaceae and Syntrophaceae. asm.orgnih.gov The table below lists some of the key bacterial players in this process.
| Bacterial Family | Known Genera Involved in LCFA Degradation | Typical Substrates |
|---|---|---|
| Syntrophomonadaceae | Syntrophomonas, Thermosyntropha | Saturated and unsaturated fatty acids (up to C18) |
| Syntrophaceae | Syntrophus | Fatty acids and aromatic compounds |
The complete mineralization of the fatty acid component of this compound in anaerobic consortia underscores the role of microbial communities in the turnover of these natural lipids in the environment.
Ecological Interactions and Impact
As a constituent of natural waxes, this compound is involved in a variety of ecological interactions, primarily through its presence in the cuticular waxes of plants. Plant cuticular waxes form a protective layer on the surface of leaves, stems, flowers, and fruits, and play a crucial role in mediating the plant's interaction with its environment. researchgate.netnih.gov
This waxy layer serves as a physical barrier against various environmental stresses. It minimizes non-stomatal water loss, thereby protecting the plant from desiccation, and provides protection against UV radiation. researchgate.netfrontiersin.org The composition and structure of the cuticular wax can also influence the plant's resistance to pathogens, such as bacteria and fungi, by creating a hydrophobic surface that prevents the formation of a water film necessary for spore germination and infection. nih.gov
The composition of cuticular wax, including the specific types and relative abundance of wax esters, exhibits significant variation among different plant species. This host-dependent variation is genetically determined and results in a unique chemical fingerprint for each plant species. oup.com For example, the wax of one plant species might be rich in very-long-chain esters, while another might have a higher proportion of other lipid classes.
This variation extends to the specific fatty acid and alcohol moieties that constitute the wax esters. The presence and concentration of this compound would therefore be expected to differ between plant species. This specificity in wax composition is a key factor in the co-evolution of plants and insects, as insects may evolve to recognize the specific wax profile of their host plants. mdpi.com
Environmental conditions can also induce changes in the wax composition of a single plant species. Factors such as drought, temperature, and light intensity can alter the expression of genes involved in wax biosynthesis, leading to a different mixture of wax components. frontiersin.orgresearchgate.net This plasticity allows plants to adapt their protective cuticular layer to changing environmental challenges. The table below illustrates the general composition of cuticular waxes in some representative plant species, highlighting the diversity of compounds that can be present.
| Compound Class | General Function in Cuticular Wax | Example Plant Species Where Present |
|---|---|---|
| Very-Long-Chain Fatty Acids | Precursors for other wax components | Arabidopsis thaliana |
| Alkanes | Water repellency, insect interaction | Many grasses, Tomato (Solanum lycopersicum) |
| Primary Alcohols | Precursors for wax esters | Broccoli (Brassica oleracea) |
| Wax Esters | Water barrier, pathogen resistance | Jojoba (Simmondsia chinensis), Carnauba palm (Copernicia prunifera) |
| Triterpenoids | Insect deterrence, structural integrity | Apple (Malus domestica), Grape (Vitis vinifera) |
Theoretical and Computational Studies of Docosyl Heptadecanoate and Wax Esters
Molecular Modeling and Simulation
Molecular modeling and simulation are cornerstones of computational studies on wax esters. These techniques use principles of classical and quantum mechanics to model the behavior of molecules, offering insights into their dynamics, interactions, and aggregation tendencies.
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the conformational changes, aggregation processes, and interactions of wax esters with their environment.
Researchers have employed MD simulations to investigate the microscopic behavior of wax molecules in various contexts. For instance, simulations have been used to explore the aggregation of different wax components in crude oil at low temperatures. These studies have shown that the length of the molecular chain is a critical factor, with longer wax molecules aggregating more easily. nih.govnih.gov The simulations also reveal how temperature influences this process; at lower temperatures, the differences in aggregation behavior between wax molecules of varying chain lengths become more pronounced. nih.govnih.gov
Other MD studies have focused on the mechanisms of wax inhibition. By simulating the interactions between wax molecules and inhibitor polymers, scientists can observe how these additives disrupt the crystallization process. researchgate.net Simulations support an "incorporation-perturbation" mechanism, where inhibitor molecules favorably integrate into amorphous wax aggregates. researchgate.net Once embedded, the inhibitor disturbs the crystal structure, lowering the cohesive energy and slowing the transition from a soft, amorphous state to problematic hard wax crystals. researchgate.net MD simulations are also utilized to understand the effect of wax crystals on the stability of foams and emulsions, which is relevant in industrial applications. mdpi.com
Computational methods are increasingly used to predict the structural and physical properties of wax esters, such as their crystal structure, melting point, and enthalpy of fusion. These predictions are valuable for understanding how specific wax esters will behave in bulk and for designing materials with desired thermal properties.
One approach involves using a group contribution model to predict the melting point temperatures and enthalpies of fusion for pure wax esters. researchgate.net Such models analyze the chemical structure of a molecule and assign numerical values to its constituent functional groups to calculate its macroscopic properties.
Computational analyses also help interpret experimental data on the crystallization behavior of wax esters. Studies combining experimental observation with theoretical understanding have shown that the regularity and size of wax ester crystals increase with the total carbon number and molecular symmetry. nih.gov This knowledge is crucial for understanding the relationship between the chemical structure of individual wax esters and the macroscopic properties of the resulting materials, such as the firmness of wax-based oleogels. nih.gov
Structure-Function Relationship Predictions
The functional attributes of a wax ester, such as its melting point and crystallization behavior, are directly dictated by its molecular structure. Computational and empirical studies have elucidated how key structural features—specifically the length of the hydrocarbon chains, the presence and position of double bonds, and the location of the ester bond—govern these properties.
The physical properties of saturated wax esters are strongly influenced by their molecular architecture. A comprehensive analysis of over 60 synthetic wax esters revealed clear structure-function relationships. nih.govnih.gov
Chain Length: The total number of carbon atoms is the primary determinant of the melting temperature (T_m) for saturated wax esters. As the chain length increases, van der Waals forces between the molecules become stronger, requiring more energy to break the crystal lattice. For saturated, straight-chain wax esters with total carbon numbers ranging from 26 to 48, melting points were observed to be in the range of 38–73°C. nih.govnih.govresearchgate.net
Ester Bond Position: For wax esters with the same total number of carbons, the position of the ester linkage also affects the melting point. Symmetrical wax esters, where the fatty acid and fatty alcohol moieties have similar chain lengths, tend to have the highest melting points. As the ester bond is moved toward either end of the molecule, creating a more asymmetrical structure, the melting point can decrease by several degrees Celsius. researchgate.net
Unsaturation: The introduction of a double bond into either the fatty acid or fatty alcohol chain has the most dramatic effect on melting point. A single cis-double bond can lower the T_m by approximately 30°C. nih.govnih.gov This is because the kink introduced by the cis-bond disrupts the efficient packing of the molecules into a crystal lattice, thereby weakening the intermolecular forces. libretexts.org For example, a C36 saturated wax ester (stearyl stearate) melts at 61°C, whereas introducing one double bond (e.g., in oleyl stearate) lowers the T_m to 37°C. nih.gov
The following table summarizes the influence of these structural factors on the melting points of representative wax esters.
| Feature | Example Wax Ester | Total Carbons | Structure (Alcohol:Acid) | Melting Point (T_m) (°C) |
| Chain Length | Myristyl myristate | 28 | C14:0 - C14:0 | 43°C |
| Palmityl palmitate | 32 | C16:0 - C16:0 | 54°C | |
| Stearyl stearate (B1226849) | 36 | C18:0 - C18:0 | 61°C | |
| Unsaturation | Stearyl stearate | 36 | C18:0 - C18:0 | 61°C |
| Stearyl oleate | 36 | C18:0 - C18:1 | 27°C | |
| Oleyl stearate | 36 | C18:1 - C18:0 | 37°C | |
| Ester Position | Palmityl stearate | 34 | C16:0 - C18:0 | 58°C |
| Stearyl palmitate | 34 | C18:0 - C16:0 | 58°C |
Data compiled from studies on synthetic wax esters. nih.gov
Enzyme-Substrate Docking Studies (e.g., Lipase-Fatty Ester Interactions)
Enzyme-substrate docking is a computational technique that predicts the preferred orientation of one molecule (a substrate or ligand) when bound to another (a protein or enzyme) to form a stable complex. In the context of wax esters, docking studies are particularly useful for investigating the interactions between fatty esters and lipases, which are enzymes that catalyze the hydrolysis or synthesis of esters.
These simulations provide insights into the binding affinity, specificity, and catalytic mechanism of lipases towards various fatty ester substrates. The process involves placing the ligand (e.g., a fatty ester) into the binding site of the receptor (the lipase) in multiple conformations and orientations. A scoring function is then used to estimate the binding free energy for each pose, with lower energy values typically indicating a more favorable and stable interaction. nih.gov
Docking studies have been successfully used to understand lipase (B570770) specificity. For example, by docking various natural substrates like tributyrin, tripalmitin, and triolein (B1671897) into a lipase model, researchers can predict their binding energies and rationalize the enzyme's substrate preference. researchgate.net Such studies have shown that all three ligands can bind favorably within the enzyme's active site. researchgate.net Similarly, investigations into how lipases accommodate fatty acid chains of different lengths (from C4 to C18) have demonstrated that the catalytic pocket can fit a range of substrates in an orientation suitable for reaction. nih.gov
These computational predictions help explain experimental observations, such as why a particular lipase may show higher activity towards unsaturated fatty acids (like oleate) compared to their saturated counterparts (stearate). nih.gov The results can guide the industrial use of these enzymes and efforts in protein engineering to tailor lipase activity for specific applications, such as biodiesel production or the synthesis of specialty esters. researchgate.net
The table below presents example binding energies from docking studies of various ligands with lipases, illustrating the quantitative output of these computational methods.
| Enzyme | Ligand/Substrate | Predicted Binding Energy (kcal/mol) |
| Rhizopus oryzae Lipase | Tributyrin | -5.37 |
| Rhizopus oryzae Lipase | Tripalmitin | -5.27 |
| Rhizopus oryzae Lipase | Triolein | -5.77 |
| Pancreatic Lipase | Luteolin | -8.58 |
| Pancreatic Lipase | Quercetin | -8.90 |
Data from representative molecular docking studies. nih.govresearchgate.net
Future Research Directions and Emerging Areas in Docosyl Heptadecanoate Studies
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of wax esters is generally understood to be a two-step process involving the reduction of a fatty acyl-CoA to a fatty alcohol, followed by the esterification of this alcohol with another fatty acyl-CoA molecule. nih.gov This process is catalyzed by two key enzymes: a fatty acyl-CoA reductase (FAR) and a wax synthase (WS). nih.gov
Future research must focus on identifying the specific enzymes responsible for producing docosyl heptadecanoate. This involves pinpointing FARs with a high specificity for converting behenoyl-CoA (C22:0) to docosanol and WS enzymes that preferentially catalyze the esterification of docosanol with heptadecanoyl-CoA (C17:0). The identification of these specific enzymes is the foundational step for understanding the regulation and metabolic channeling that leads to the synthesis of this particular wax ester.
Key research questions to be addressed include:
Enzyme Discovery: What specific FAR and WS gene families and isoforms are responsible for the synthesis of this compound in organisms where it is found?
Substrate Specificity: What are the detailed kinetic properties and substrate preferences of these enzymes that favor the C22 alcohol and C17 acyl group?
Alternative Pathways: Do alternative or novel biosynthetic pathways exist? For instance, some organisms may utilize pathways related to cutin or suberin biosynthesis, or employ multifunctional enzymes like the bifunctional wax synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) to produce specific wax esters. researchgate.netoup.com Research into extremophilic archaea has also identified alternative reductases, suggesting that unexplored enzymatic pathways may exist in diverse organisms. nih.gov
Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
Understanding the precise biological function of this compound requires knowledge of its exact location and dynamic behavior within cells and tissues. Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are powerful for identifying and quantifying wax esters in extracts but typically require sample destruction, losing spatial information. nih.govsemanticscholar.orgnih.govresearchgate.net
The future in this area lies in the development and application of techniques that allow for in situ analysis.
Imaging Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging and Desorption Electrospray Ionization (DESI) imaging could be adapted to map the distribution of this compound directly on the surface of a plant leaf, within an insect cuticle, or in a microbial colony.
Advanced Tandem Mass Spectrometry (MS/MS): The use of advanced fragmentation techniques in mass spectrometry, such as ultraviolet photodissociation (UVPD), can provide detailed structural characterization of wax esters from complex mixtures with high precision, which is crucial for distinguishing this compound from its isomers. nih.gov
Coherent Raman Scattering (CRS) Microscopy: This non-invasive imaging technique can visualize lipids within living cells without the need for labels. Future development could focus on enhancing its chemical specificity to differentiate long-chain wax esters like this compound from other lipid classes in real-time.
These advanced methods will be critical in answering questions about the role of this compound in forming protective barriers, its storage within cellular lipid bodies, and its transport across membranes. science.gov
Biotechnological Production and Metabolic Engineering for Sustainable Supply
There is a growing demand for high-value lipids like wax esters for use in lubricants, cosmetics, and pharmaceuticals. nih.govacs.org Metabolic engineering of microorganisms and oilseed crops offers a promising route for the sustainable and scalable production of specific wax esters like this compound. nih.govresearchgate.net
Future research will focus on designing and optimizing microbial and plant cell factories. This involves a multi-step approach:
Gene Discovery: Identification of the specific FAR and WS genes (as discussed in 9.1) that produce this compound.
Host Selection: Choosing an appropriate production chassis. Oleaginous yeasts like Yarrowia lipolytica and bacteria such as Rhodococcus species are attractive hosts due to their high capacity for lipid accumulation. researchgate.netresearchgate.net For bulk production, engineering oilseed crops like Camelina sativa is a viable strategy. cabidigitallibrary.org
Genetic Engineering: Introducing the identified biosynthetic genes into the selected host organism.
Metabolic Optimization: Modulating the host's metabolism to increase the precursor supply of behenoyl-CoA and heptadecanoyl-CoA while minimizing competing metabolic pathways. researchgate.netcabidigitallibrary.org
| Potential Host Organism | Advantages | Key Engineering Strategies |
|---|---|---|
| Escherichia coli | Fast growth, well-established genetic tools. | Heterologous expression of specific FAR and WS genes; engineering of fatty acid biosynthesis to produce C17 and C22 chains. science.gov |
| Yarrowia lipolytica | High lipid accumulation, ability to utilize diverse feedstocks. | Overexpression of fatty acid elongases and the specific FAR/WS cassette; disruption of β-oxidation to prevent product degradation. researchgate.net |
| Camelina sativa (Oilseed Crop) | High seed oil content, established transformation protocols. | Seed-specific expression of FAR and WS genes; co-expression of acyl-ACP thioesterases to tailor the fatty acid pool. cabidigitallibrary.org |
Integration of Omics Data for Comprehensive Understanding of Wax Ester Metabolism
A complete understanding of how the synthesis of this compound is regulated requires a systems-level approach. Integrating multiple layers of "omics" data—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the metabolic network. mdpi.comfrontiersin.org
Future studies should apply these integrated approaches to organisms that produce this compound.
Transcriptomics (RNA-Seq): To identify which genes, including FARs, WSs, and regulatory factors, are expressed under conditions of high wax ester production.
Proteomics: To quantify the actual protein levels of the biosynthetic enzymes, confirming that gene expression translates to functional machinery.
Metabolomics: To measure the levels of precursor fatty acyl-CoAs, fatty alcohols, and the final this compound product, providing a direct readout of metabolic flux.
By integrating these datasets, researchers can construct detailed metabolic models to identify regulatory bottlenecks and key control points in the biosynthetic pathway. mdpi.com This knowledge is crucial for both fundamental understanding and for designing more effective metabolic engineering strategies. frontiersin.org
| Omics Layer | Technology | Information Gained for this compound Research |
|---|---|---|
| Transcriptomics | RNA-Sequencing | Identification of candidate FAR, WS, and regulatory genes by correlating expression levels with wax ester accumulation. nih.gov |
| Proteomics | LC-MS/MS | Quantification of enzyme abundance to confirm the translation of key biosynthetic genes. |
| Metabolomics | GC-MS, LC-MS | Measurement of precursor pools (heptadecanoyl-CoA, behenoyl-CoA) and final product to map metabolic flux and identify bottlenecks. nih.gov |
| Data Integration | Systems Biology Modeling | Construction of a comprehensive network model of wax ester metabolism to predict the effects of genetic modifications. mdpi.com |
Exploration of Role in Undiscovered Biological Systems and Ecological Niches
The precise biological and ecological roles of most individual wax ester species are unknown. Wax esters in general serve a wide array of functions, including acting as a waterproofing layer on plant and insect cuticles, providing buoyancy in marine organisms, and serving as energy storage molecules. nih.gov The specific chain length and saturation of this compound (a C39 saturated wax ester) suggest it would be a solid at physiological temperatures with excellent hydrophobic properties.
Future research should focus on discovering the unique roles of this compound in nature. This requires exploring diverse and often extreme ecological niches.
Plant Surface Lipids: Investigating the cuticular waxes of plants adapted to extreme drought or high UV radiation to see if this compound contributes to stress tolerance.
Insect Chemical Communication: Exploring its potential role as a pheromone component or a surface hydrocarbon involved in species recognition or waterproofing in insects from unique environments.
Marine Organisms: Searching for its presence in deep-sea or polar marine life, where long-chain wax esters are often used for energy storage and buoyancy under extreme pressure and cold.
Microbial Biofilms: Examining lipids from microbial communities in harsh environments, such as hypersaline lakes or geothermal vents, where novel lipids often play a role in membrane stability and protection. nih.gov
By searching in these underexplored biological systems, science may uncover novel functions for this compound, expanding our understanding of lipid diversity and adaptation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
